Carbenicillin

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Carbenicillin is the definitive β-lactam selection agent for workflows where ampicillin instability introduces unacceptable risk. Its superior chemical stability in culture media minimizes satellite colony formation and plasmid loss during extended E. coli culture, ensuring consistent selective pressure at 50–100 µg/mL. Unlike ticarcillin or piperacillin, carbenicillin resists AmpC β-lactamase hydrolysis (kcat < 0.1/min), serving as a reliable baseline in P. aeruginosa resistance studies. In Agrobacterium-mediated plant transformation, it delivers effective bacterial clearance at 250–500 mg/L with markedly lower phytotoxicity than cefotaxime, enhancing regeneration in sensitive species. Select carbenicillin when experimental reproducibility and plant health are non-negotiable.

Molecular Formula C17H18N2O6S
Molecular Weight 378.4 g/mol
CAS No. 4697-36-3
Cat. No. B1668345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbenicillin
CAS4697-36-3
SynonymsAnabactyl
Carbapen
Carbecin
Carbenicillin
Carbenicillin Disodium
Carboxybenzyl Penicillin
Disodium, Carbenicillin
Geopen
Microcillin
Penicillin, Carboxybenzyl
Pyopen
Molecular FormulaC17H18N2O6S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C
InChIInChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1
InChIKeyFPPNZSSZRUTDAP-UWFZAAFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE TO OFF-WHITE, CRYSTALLINE POWDER;  BITTER TASTE;  HYGROSCOPIC;  ODORLESS;  PKA1: 2.76;  PKA2: 3.5;  SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG;  1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL;  SOL IN METHANOL, DIL ALKALI, DIL ACID;  INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/
3.90e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbenicillin: A Carboxypenicillin Antibiotic for Targeted Antimicrobial and Molecular Biology Applications


Carbenicillin (CAS 4697-36-3) is a semi-synthetic, broad-spectrum carboxypenicillin antibiotic of the β-lactam class [1]. It is distinguished by its spectrum of activity against Gram-negative bacteria, notably including Pseudomonas aeruginosa, a feature not shared by earlier penicillins like ampicillin [2]. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis [3]. Beyond its clinical applications, carbenicillin is widely employed as a selective agent in molecular biology and plant biotechnology due to specific stability and activity profiles .

Why Carbenicillin Cannot Be Simply Substituted by Other Beta-Lactam Antibiotics in Research and Clinical Settings


Substituting carbenicillin with other β-lactams like ampicillin, ticarcillin, or piperacillin without quantitative justification can compromise experimental or therapeutic outcomes. These compounds, while sharing a common core mechanism, exhibit significant, quantifiable differences in their antimicrobial spectrum, potency against specific pathogens (especially P. aeruginosa), stability to β-lactamases, and chemical stability in culture media [1]. For instance, carbenicillin's unique acid stability enables oral administration as a prodrug, a feature not shared by ticarcillin or piperacillin [2]. Furthermore, its differential stability and activity in plant tissue culture systems directly impacts regeneration efficiency and bacterial elimination compared to other agents [3]. The following evidence details these precise, quantitative differentiators that are critical for informed scientific selection and procurement.

Quantitative Evidence of Carbenicillin's Differentiated Performance Against Key Comparators


Anti-Pseudomonal Activity: A Defining Characteristic Compared to Ampicillin

Carbenicillin exhibits a fundamental difference in its spectrum of activity compared to ampicillin, most notably its efficacy against Pseudomonas aeruginosa. In a study of 168 clinical isolates of Gram-negative bacilli, strains of P. aeruginosa were found to be susceptible only to carbenicillin, with no susceptibility to ampicillin, penicillin G, or amoxicillin [1]. This is a qualitative and quantitative differentiator, as ampicillin's MIC for P. aeruginosa typically exceeds 128 µg/mL, placing it firmly in the resistant category [1].

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Relative Potency Against Pseudomonas aeruginosa: Carbenicillin vs. Ticarcillin and Piperacillin

While carbenicillin is active against P. aeruginosa, its potency is lower than that of later-generation anti-pseudomonal penicillins. In a comparative study of 109 clinical isolates, the mean MIC of carbenicillin was 36 µg/mL. This was significantly higher than that of ticarcillin (mean MIC 22 µg/mL) and piperacillin (mean MIC 4.9 µg/mL) [1]. A separate study on 147 strains found carbenicillin's MIC90 to be >100 mg/L, compared to 50.0 mg/L for ticarcillin and 7.5 mg/L for piperacillin [2]. This positions carbenicillin as a foundational, but less potent, anti-pseudomonal agent.

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Beta-Lactamase Stability: A Key Differentiator in P. aeruginosa Resistance

A critical differentiator for carbenicillin is its stability against the chromosomal AmpC β-lactamase of P. aeruginosa. Carbenicillin was shown to be stable to hydrolysis by this enzyme, with a catalytic rate constant (kcat) of less than 0.1 per minute [1]. In contrast, later-generation ureidopenicillins like azlocillin and cefotaxime are labile to hydrolysis by the same enzyme, with kcat values ranging from 12 to 297 per minute [1]. Consequently, the MIC of carbenicillin remains unchanged between β-lactamase-inducible strains and their basal (non-inducible) mutants, whereas the MICs of labile drugs are significantly elevated in derepressed (high-enzyme-producing) mutants [1].

Beta-Lactamase Stability Pseudomonas aeruginosa Enzyme Kinetics

Chemical Stability in Culture: Carbenicillin vs. Ampicillin for Plasmid Selection

In molecular biology applications, carbenicillin is often preferred over ampicillin for plasmid selection due to its superior chemical stability in growth media. Both antibiotics are degraded after 2.5-3.0 hours of culture by secreted β-lactamases [1]. However, carbenicillin's increased stability against spontaneous, non-enzymatic hydrolysis and its tolerance to heat and low pH conditions provide a more consistent selective pressure . This translates directly to a reduction in the formation of 'satellite colonies' (non-transformed bacteria that grow around a transformed colony after the antibiotic has degraded) on agar plates, which improves the accuracy of colony picking and the efficiency of cloning workflows .

Plasmid Selection Molecular Biology Antibiotic Stability

Differential Effects on Plant Regeneration: Carbenicillin vs. Cefotaxime in Agrobacterium-Mediated Transformation

In plant transformation, the choice of antibiotic for eliminating Agrobacterium tumefaciens post-cocultivation significantly impacts regeneration efficiency. While cefotaxime is highly effective at suppressing Agrobacterium growth at low concentrations (250 mg/L), it is also significantly more phytotoxic, leading to reduced callus induction [1]. Carbenicillin, in contrast, is less efficient at bacterial clearance (often requiring higher concentrations of 500-1000 mg/L) but demonstrates markedly lower phytotoxicity, thereby promoting better callus growth and shoot regeneration in species like sorghum and chrysanthemum [1][2]. This presents a clear trade-off between bactericidal efficacy and plant tissue health.

Plant Biotechnology Agrobacterium Plant Regeneration

Recommended Application Scenarios for Carbenicillin Based on Differentiated Evidence


Primary Use: Plasmid Selection and Maintenance in E. coli

For standard molecular cloning and recombinant protein expression in E. coli, carbenicillin is the preferred selection agent over ampicillin. Its superior chemical stability in culture media leads to a more consistent selective pressure, which minimizes the formation of satellite colonies and reduces the risk of plasmid loss over extended culture periods . This is particularly advantageous for large-scale cultures or when high-density growth is required. A typical working concentration is 50-100 µg/mL .

Specialized Use: A Critical Comparator in Antimicrobial Resistance Studies

Carbenicillin serves as a critical comparator and control in studies investigating β-lactam resistance, especially in Pseudomonas aeruginosa. Its unique stability against the chromosomal AmpC β-lactamase (kcat < 0.1 per minute) makes it a valuable tool for distinguishing resistance mechanisms [1]. Unlike labile ureidopenicillins, carbenicillin's activity is not significantly reduced by β-lactamase induction or stable derepression, making it a 'baseline' for assessing the impact of these enzymes on other β-lactams [1].

Specialized Use: Agrobacterium Elimination in Plant Transformation

In plant biotechnology, carbenicillin is a standard reagent for eliminating Agrobacterium tumefaciens after the co-cultivation step. Its key advantage over alternatives like cefotaxime is its lower phytotoxicity, which promotes healthier plant tissue regeneration, especially in sensitive species or specific protocols [2]. While it may be less potent at bacterial killing than cefotaxime, the trade-off often favors carbenicillin when plant health is paramount. Typical concentrations range from 250 to 500 mg/L in plant growth media [2].

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